molecular formula C25H33N5O2 B2592673 9-Cyclohexyl-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877616-48-3

9-Cyclohexyl-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2592673
CAS No.: 877616-48-3
M. Wt: 435.572
InChI Key: RBYPJYFSMRVXOK-UHFFFAOYSA-N
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Description

9-Cyclohexyl-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C25H33N5O2 and its molecular weight is 435.572. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Research has demonstrated innovative approaches to synthesizing pyrimidine and purine derivatives, which are structurally related to the compound . For instance, studies have explored the regioselective synthesis of pyrimidine annelated heterocycles, highlighting the versatility of these compounds in chemical synthesis and their potential as intermediates in pharmaceuticals (Majumdar et al., 2001)[https://consensus.app/papers/synthesis-pyrimidine-annelated-heterocycles-majumdar/c62886b5d6f755d892a5122cda5d1414/?utm_source=chatgpt]. Similarly, research on pyrido[2,3-d]pyrimidines and pyrimido[1,2,3-cd]purine derivatives has contributed to a deeper understanding of their chemical properties and the potential for creating novel compounds with significant biological activity (Low et al., 2004)[https://consensus.app/papers/racemic-low/e7d956a9c5eb5b318d2635414179e250/?utm_source=chatgpt].

Potential Biological Activities

The structural motifs present in the compound of interest are found in various molecules with notable biological activities. For example, derivatives of pyrimidine and purine have been evaluated for their anticancer properties, with some showing promise in in vitro studies against different cancer cell lines (Shabani et al., 2009)[https://consensus.app/papers/antitumor-activity-6cyclohexylamino1-shabani/72d2b27b99aa5124938cfcc33b867a37/?utm_source=chatgpt]. This highlights the potential of such compounds in the development of new anticancer therapies.

Advances in Catalysis and Synthetic Applications

Research into the catalytic applications of related compounds has led to the development of efficient synthetic routes for complex heterocycles. For instance, the use of molecular iodine in the synthesis of xanthenes derivatives has demonstrated the compound's role in facilitating reactions that produce biologically active molecules (Mulakayala et al., 2012)[https://consensus.app/papers/catalysis-iodine-synthesis-18dioxooctahydroxanthenes-mulakayala/16535adeabd457b9a6f326e659b525e3/?utm_source=chatgpt]. Such advancements not only provide insights into the compound's utility in organic synthesis but also pave the way for the discovery of new drugs.

Properties

IUPAC Name

9-cyclohexyl-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O2/c1-16-10-11-18(3)19(12-16)15-30-23(31)21-22(27(4)25(30)32)26-24-28(13-17(2)14-29(21)24)20-8-6-5-7-9-20/h10-12,17,20H,5-9,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYPJYFSMRVXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC(=C4)C)C)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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